Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that features a thiophene ring, an azepane ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiophene and azepane rings are then coupled with the cyclohexane ring through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: The thiophene ring can be used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound can be used as a probe to study biological pathways involving thiophene derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory drugs and local anesthetics, respectively.
Azepane Derivatives: Compounds containing azepane rings are often used in the development of pharmaceuticals due to their ability to interact with biological targets.
Uniqueness
Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of a thiophene ring, an azepane ring, and a cyclohexane ring. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.
Properties
IUPAC Name |
ethyl 4-[[(2-thiophen-2-ylazepane-1-carbonyl)amino]methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-2-26-20(24)17-11-9-16(10-12-17)15-22-21(25)23-13-5-3-4-7-18(23)19-8-6-14-27-19/h6,8,14,16-18H,2-5,7,9-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCQDCXJJBJUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)N2CCCCCC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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